Chemical structure and properties of 3-(2-Chlorophenyl)-3-methylbutanoic acid
Chemical structure and properties of 3-(2-Chlorophenyl)-3-methylbutanoic acid
An In-depth Technical Guide to 3-(2-Chlorophenyl)-3-methylbutanoic Acid
Abstract
This document provides a comprehensive technical overview of 3-(2-Chlorophenyl)-3-methylbutanoic acid. Due to the limited availability of direct experimental data for this specific positional isomer in peer-reviewed literature, this guide synthesizes information from established chemical principles and draws upon extensive data available for its structural isomers, particularly 2-(4-chlorophenyl)-3-methylbutanoic acid, and related substituted phenylalkanoic acids. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and expected analytical characterization data. Furthermore, it explores potential reactivity, applications in research and development, and essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis who may be interested in this compound as a novel building block or intermediate.
Introduction and Chemical Identity
3-(2-Chlorophenyl)-3-methylbutanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a chiral center and a sterically hindered carboxylic acid moiety, suggests its potential as a scaffold in the design of bioactive molecules. While its 4-chloro isomer is recognized as a key intermediate in the synthesis of pharmaceuticals and pyrethroid insecticides, the 2-chloro isomer remains a less-explored chemical entity.[1] The placement of the chlorine atom at the ortho position of the phenyl ring is expected to significantly influence the molecule's conformation, reactivity, and biological interactions compared to its para- and meta-substituted counterparts.
Systematic IUPAC Name: 3-(2-chlorophenyl)-3-methylbutanoic acid
Molecular Formula: C₁₁H₁₃ClO₂[2]
Molecular Weight: 212.67 g/mol [3]
Chemical Structure:
Figure 1: Chemical structure of 3-(2-Chlorophenyl)-3-methylbutanoic acid.
Predicted Physicochemical Properties
The properties of 3-(2-Chlorophenyl)-3-methylbutanoic acid are projected based on data from its 4-chloro isomer and general chemical principles. The ortho-chloro substituent is an electron-withdrawing group, which may slightly increase the acidity (lower pKa) of the carboxylic acid compared to the para isomer due to inductive effects.
| Property | Predicted Value | Rationale / Comparative Data |
| Physical Form | White to off-white crystalline solid | Based on the solid nature of the 4-chloro isomer. |
| Melting Point | 85-95 °C | The 4-chloro isomer melts at 87-91 °C.[4][5] The ortho substitution may slightly alter crystal packing, affecting the melting point. |
| Boiling Point | ~315-325 °C at 760 mmHg | The 4-chloro isomer has a predicted boiling point of 318.7±17.0 °C.[4] |
| pKa | ~4.0 - 4.2 | The 4-chloro isomer has a predicted pKa of 4.13±0.10.[4] The ortho-chloro group's inductive effect may slightly lower the pKa. |
| Solubility | Slightly soluble in chloroform, DMSO; Insoluble in water | Based on the reported solubility of the 4-chloro isomer.[4] |
| XlogP | ~3.2 | PubChemLite predicts a value of 3.2.[2] This indicates a high degree of lipophilicity. |
Proposed Synthesis and Purification
A robust synthesis for 3-(2-Chlorophenyl)-3-methylbutanoic acid can be proposed based on the well-documented alkylation of phenylacetic acids.[4][5] A plausible route involves the di-alkylation of 2-chlorophenylacetic acid.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the two methyl groups at the C3 position, identifying 2-chlorophenylacetic acid as a key starting material.
Figure 2: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
This protocol is adapted from methods used for the synthesis of the 4-chloro isomer.[4][5] Causality: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial. The first equivalent deprotonates the carboxylic acid, while the second equivalent generates the alpha-carbanion (enolate), which is the key nucleophile for the subsequent alkylation. Anhydrous conditions are critical to prevent quenching of the strong base and the carbanion intermediate.
Step 1: Formation of the Dianion of 2-Chlorophenylacetic Acid
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (2.5 M in hexanes, 2.2 equivalents) to a solution of diisopropylamine (2.3 equivalents) in anhydrous THF to form LDA in situ.
-
In a separate flask, dissolve 2-chlorophenylacetic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2-chlorophenylacetic acid solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the dianion.
Step 2: Dialkylation
-
Add methyl iodide (2.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Acidify the aqueous layer to a pH of ~2 with 2M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Figure 3: Proposed synthesis and purification workflow.
Proposed Analytical Characterization
Characterization of the final product would rely on standard spectroscopic and chromatographic techniques. The expected data are as follows:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (4H, multiplet, ~7.2-7.5 ppm).- Carboxylic acid proton (1H, broad singlet, >10 ppm).- Methylene protons (2H, singlet).- Two equivalent methyl groups (6H, singlet, ~1.4-1.6 ppm). |
| ¹³C NMR | - Carboxylic carbon (~175-180 ppm).- Aromatic carbons (~125-145 ppm, including the carbon bearing the Cl).- Quaternary carbon (~45-50 ppm).- Methylene carbon.- Methyl carbons (~25-30 ppm). |
| Mass Spec (EI) | - Molecular ion (M⁺) peak at m/z 212/214 in a ~3:1 ratio, characteristic of a single chlorine atom.[6]- Fragmentation pattern showing loss of -COOH (m/z 45) and subsequent fragmentations. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-Cl stretch (~750-780 cm⁻¹ for ortho substitution).- Aromatic C-H and C=C stretches. |
| HPLC/GC | A single major peak indicating high purity after purification, with retention time dependent on the specific method (column, mobile phase). |
Chemical Reactivity and Potential Derivatizations
The primary sites of reactivity are the carboxylic acid group and the aromatic ring. The carboxylic acid can undergo standard transformations to form esters, amides, acid chlorides, or be reduced to the corresponding alcohol. These derivatives are often key intermediates in the synthesis of more complex target molecules.
Figure 4: Potential derivatization pathways.
Potential Applications and Biological Relevance
Given that the 4-chloro isomer and related structures are valuable intermediates, 3-(2-Chlorophenyl)-3-methylbutanoic acid holds similar promise.[1]
-
Medicinal Chemistry: Substituted phenylalkanoic acids are common motifs in non-steroidal anti-inflammatory drugs (NSAIDs). This compound could serve as a starting point for novel anti-inflammatory agents.[7] Additionally, related structures have been investigated for anticonvulsant and antinociceptive activities.[8]
-
Agrochemicals: The 4-chloro isomer is a known metabolite and synthetic precursor to pyrethroid insecticides like Fenvalerate.[9] The 2-chloro isomer could be explored for the synthesis of new agrochemicals with potentially different efficacy or metabolic profiles.
-
Materials Science: The rigid, substituted phenyl group combined with a functional carboxylic acid makes it a candidate for incorporation into polymers or functional materials.
Safety and Handling
No specific safety data exists for 3-(2-Chlorophenyl)-3-methylbutanoic acid. Therefore, it must be handled with the assumption that it is hazardous. The following precautions are based on safety data for the 4-chloro isomer and other related carboxylic acids.[10][11][12]
-
Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system.[11] May be harmful if swallowed or inhaled.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
Handling: Avoid creating dust.[10] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[11]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[10]
Conclusion
3-(2-Chlorophenyl)-3-methylbutanoic acid represents an under-explored but potentially valuable chemical entity. Based on the well-established chemistry of its isomers, this guide provides a robust framework for its synthesis, characterization, and safe handling. The predictive data herein serves as a strong starting point for researchers and drug development professionals interested in incorporating this novel building block into their synthetic programs. Experimental validation of the proposed properties and protocols is a necessary next step to fully elucidate the potential of this compound.
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3-(2-chlorophenyl)-2-methylbutanoic acid (C11H13ClO2). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
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2-(chloro-phenylmethyl)-3-methylbutanoic acid. (2025, May 20). ChemSynthesis. Retrieved March 7, 2026, from [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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